4-Bromo-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine
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Overview
Description
4-Bromo-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the fourth position and three methyl groups at the second, third, and sixth positions on the pyridine ring. The compound also contains a keto group at the first position. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2,3,6-trimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination at the desired position.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,3,6-trimethylpyridine is reacted with a brominated aryl or alkyl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (KOH, NaOH).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
4-Bromo-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. It may also be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the keto group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor modulation, it may act as an agonist or antagonist, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trimethylpyridine: Lacks the bromine atom and keto group, resulting in different reactivity and applications.
4-Bromo-2,3,6-trimethylpyridine:
2,3,6-Trimethyl-1-oxo-1lambda~5~-pyridine: Lacks the bromine atom, leading to variations in its reactivity and applications.
Uniqueness
4-Bromo-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine is unique due to the presence of both the bromine atom and the keto group, which impart specific chemical properties and reactivity
Properties
CAS No. |
879133-19-4 |
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Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-2,3,6-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-8(9)6(2)7(3)10(5)11/h4H,1-3H3 |
InChI Key |
UUVQNCCOVVESKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)C)Br |
Origin of Product |
United States |
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